molecular formula C7H3ClF3NO2 B569296 4-Chloro-5-(trifluoromethyl)nicotinic acid CAS No. 1211520-84-1

4-Chloro-5-(trifluoromethyl)nicotinic acid

Cat. No. B569296
CAS RN: 1211520-84-1
M. Wt: 225.551
InChI Key: OOGYKVXUPVYMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa 3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)nicotinic acid is C7H3ClF3NO2 . The crystal structure of 4-(trifluoromethyl)nicotinic acid crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit . All of the C and N atoms are nearly co-planar .

Scientific Research Applications

HCV NS5B Polymerase Inhibition

4-Chloro-5-(trifluoromethyl)nicotinic acid is used to prepare pyridine carboxamides, which act as palm site inhibitors of HCV NS5B polymerase. This application is significant in the development of treatments for hepatitis C virus (HCV) by targeting the viral replication process .

CRAC Channel Inhibition

This compound can also be synthesized into pyrazolylcarboxanilides, which serve as inhibitors for Ca2+ release-activated Ca2+ (CRAC) channels. CRAC channels are critical in various cellular functions, including immune responses and muscle contraction .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP), derived from 4-Chloro-5-(trifluoromethyl)nicotinic acid, exhibit unique physicochemical properties due to the fluorine atom and pyridine moiety. These derivatives are expected to have novel applications in various biological activities .

Chemical Synthesis Intermediate

The compound serves as a useful synthetic intermediate in various chemical reactions due to its structural properties, facilitating the creation of diverse chemical entities .

Pharmaceutical Research

It is involved in pharmaceutical research for developing new drugs due to its potential biological activities and ability to form stable compounds with desirable medicinal properties .

Safety and Hazards

4-Chloro-5-(trifluoromethyl)nicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

4-Chloro-5-(trifluoromethyl)nicotinic acid can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide . Therefore, it has potential applications in the development of new pesticides and medicines.

properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGYKVXUPVYMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(trifluoromethyl)nicotinic acid

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